![molecular formula C11H8N2 B13874262 Pyrazolo[1,5-a]quinoline](/img/structure/B13874262.png)
Pyrazolo[1,5-a]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-a]quinoline is a heterocyclic compound that has garnered significant interest in recent years due to its unique structural features and potential applications in various fields. This compound consists of a fused ring system combining a pyrazole ring and a quinoline ring, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]quinoline can be achieved through various methods. One notable method involves a novel combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions. This transition-metal-free approach provides an efficient route to obtain pyrazolo[1,5-a]quinolines . Another method involves the condensation of corresponding acids followed by cyclization and substitution reactions under specific conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of transition-metal-free conditions and efficient reaction pathways makes these methods suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazolo[1,5-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are commonly used to introduce different substituents onto the this compound scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents and catalysts to achieve optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
Pyrazolo[1,5-a]quinoline has found applications in several scientific research areas:
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-a]quinoline and its derivatives involves interactions with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups present in the this compound derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: This compound shares a similar fused ring system but differs in the position of the pyrazole ring fusion.
Pyrazolo[5,1-a]isoquinoline: Another related compound with a different ring fusion pattern.
Uniqueness
Pyrazolo[1,5-a]quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8N2 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
pyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)5-6-10-7-8-12-13(10)11/h1-8H |
Clé InChI |
ZUYFXIZENFOHFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=CC=NN32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



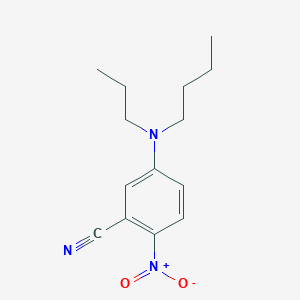




![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
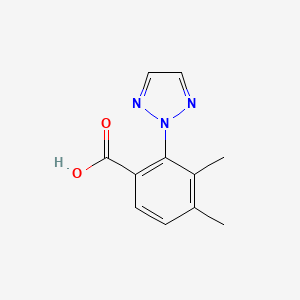
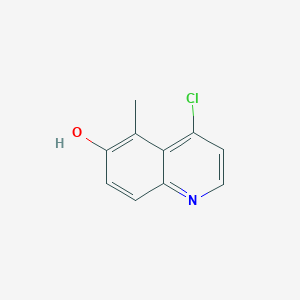
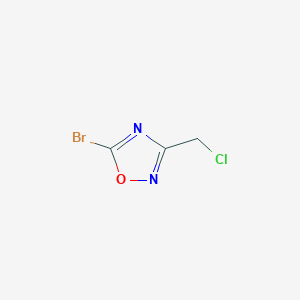
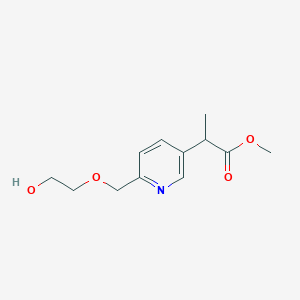
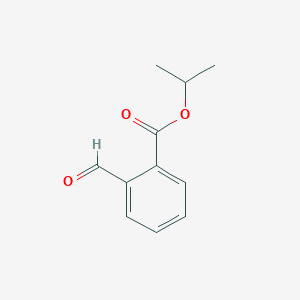
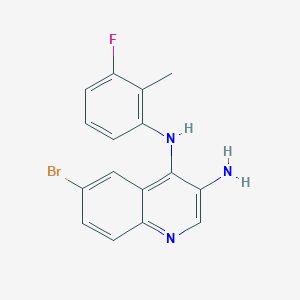
![2-[(4-Methylphenyl)sulfonylamino]-4-nitrobenzoic acid](/img/structure/B13874261.png)
